molecular formula C14H21NO2 B14862626 4-tert-butyl-L-Homophe

4-tert-butyl-L-Homophe

Cat. No.: B14862626
M. Wt: 235.32 g/mol
InChI Key: OULGJNVWQHMXSY-LBPRGKRZSA-N
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Description

4-tert-butyl-L-Homophe is an organic compound characterized by the presence of a tert-butyl group attached to a homophenyl structure

Preparation Methods

The synthesis of 4-tert-butyl-L-Homophe typically involves the alkylation of a homophenyl precursor with tert-butyl halides under basic conditions. One common method includes the use of tert-butyl bromide and a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

4-tert-butyl-L-Homophe undergoes various chemical reactions, including:

Scientific Research Applications

4-tert-butyl-L-Homophe has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-tert-butyl-L-Homophe involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

4-tert-butyl-L-Homophe can be compared with other similar compounds, such as:

These compounds share the tert-butyl group, which imparts unique chemical properties and reactivity patterns, making them valuable in various applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(2S)-2-amino-4-(4-tert-butylphenyl)butanoic acid

InChI

InChI=1S/C14H21NO2/c1-14(2,3)11-7-4-10(5-8-11)6-9-12(15)13(16)17/h4-5,7-8,12H,6,9,15H2,1-3H3,(H,16,17)/t12-/m0/s1

InChI Key

OULGJNVWQHMXSY-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(C(=O)O)N

Origin of Product

United States

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